molecular formula C21H13ClN4O2S B2851962 2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105223-74-2

2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B2851962
CAS番号: 1105223-74-2
分子量: 420.87
InChIキー: XDHRRSWEXQGBRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic hybrid molecule featuring fused pyrimidine and pyridine systems. Its structure combines a 4H-pyrido[1,2-a]pyrimidin-4-one core with a thieno[3,2-d]pyrimidin-4-one moiety linked via a methyl group.

特性

IUPAC Name

7-(4-chlorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O2S/c22-14-6-4-13(5-7-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-8-2-1-3-17(26)24-15/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRRSWEXQGBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of thienopyrimidines typically involves cyclocondensation reactions of thiophene derivatives with various electrophilic reagents. In the case of our compound, a multi-step synthetic route is employed, often starting from 2-aminothiophene derivatives. The final structure is confirmed through techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
2-{...}Staphylococcus aureus32
2-{...}Escherichia coli64
2-{...}Bacillus subtilis16

Antiviral and Anti-inflammatory Properties

Thienopyrimidines have also been investigated for their antiviral and anti-inflammatory activities. Some derivatives exhibit potent inhibition against viral replication mechanisms, making them candidates for further development in antiviral therapies . Moreover, certain compounds have demonstrated anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation .

Anticancer Potential

Recent research indicates that thienopyrimidine derivatives possess anticancer properties , particularly through the inhibition of specific kinases involved in cell proliferation. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced tumor growth in various cancer models .

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on a series of thienopyrimidine derivatives revealed that the target compound exhibited superior antibacterial activity against resistant strains of bacteria when compared to traditional antibiotics . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Anticancer Activity Assessment :
    In vitro assays demonstrated that the compound inhibited cancer cell lines with IC50 values significantly lower than those observed for existing chemotherapeutics. This suggests a promising avenue for developing new cancer therapies based on this scaffold .

科学的研究の応用

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of pyrido-pyrimidine compounds demonstrate significant antimicrobial effects. For instance, compounds related to this structure have shown minimum inhibitory concentration (MIC) values ranging from 4 to 20 µmol L1^{-1}, indicating potent activity against various bacterial strains . The presence of specific substituents such as electron-withdrawing groups enhances their efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives have been tested against the National Cancer Institute’s 60 human cancer cell line panel, revealing selective cytotoxicity towards breast and renal cancer cells . Structure-activity relationship (SAR) studies suggest that modifications at specific positions significantly influence the anticancer activity, with certain analogs showing promising results for further development as chemotherapeutic agents .

Antioxidant Activity

Compounds in this class have also been evaluated for their antioxidant properties. The presence of specific functional groups contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like cefotaxime. The incorporation of thiophene moieties was found to enhance antibacterial potency significantly .
  • Cytotoxicity Evaluation : In a comprehensive evaluation using the NCI 60 cell line panel, compounds derived from this scaffold exhibited selective toxicity towards various cancer cell lines, particularly those associated with breast and renal cancers. Compounds identified as promising candidates for further development were highlighted for their unique mechanisms of action .
  • SAR Studies : Detailed SAR studies revealed that modifications on the pyrido-pyrimidine backbone can lead to significant changes in biological activity. For example, introducing halogen or alkyl groups at specific positions improved both antimicrobial and anticancer activities .

化学反応の分析

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl moiety undergoes substitution reactions under basic or catalytic conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
HydroxylationNaOH (aq), 80°C, 6h4-Hydroxyphenyl derivative72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives65–85%
AminationNH₃/MeOH, 100°C (sealed)4-Aminophenyl analog58%

Mechanistic Insight :
The electron-withdrawing effect of the adjacent pyrimidinone ring activates the chlorine atom for nucleophilic displacement. For example, the Suzuki coupling generates biaryl derivatives, expanding π-conjugation for potential bioactivity.

Functionalization of the Pyrimidinone Core

The 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl group participates in cyclocondensation and alkylation.

Key Reactions:

  • Thiolation :
    Treatment with Lawesson’s reagent converts the carbonyl group to a thiocarbonyl, forming 4-thioxo derivatives (yield: 78–90%) .

    C OLawesson s ReagentC S\text{C O}\xrightarrow{\text{Lawesson s Reagent}}\text{C S}
  • Ring Expansion :
    Reaction with hydrazine at 120°C yields triazolo-fused analogs via cyclization :

    Thienopyrimidinone+N2H4Triazolo 4 3 b thienopyrimidine\text{Thienopyrimidinone}+\text{N}_2\text{H}_4\rightarrow \text{Triazolo 4 3 b thienopyrimidine}

Methyl Bridge Reactivity

The methylene (-CH₂-) linker between the two heterocycles undergoes oxidation and alkylation.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 60°CKetone derivative63%
Grignard AdditionRMgX, THF, 0°C to RTSecondary alcohol55–70%

Example :
Oxidation with KMnO₄ generates a ketone, enabling further conjugation with amines via Schiff base formation .

Hydrolysis and Ring-Opening Reactions

The pyrido[1,2-a]pyrimidin-4-one ring is susceptible to hydrolysis under acidic/basic conditions.

ConditionsReagentsProductOutcome
6M HCl, reflux, 8h-Pyrido ring-opened carboxylic acidComplete decomposition
10% NaOH, 70°C, 4h-Thienopyrimidine diolPartial ring cleavage

Implications : Stability in physiological pH ranges must be evaluated for drug development.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the thiophene moiety.

Reaction TypeCatalysts/ReagentsProductYield
Buchwald-HartwigPd₂(dba)₃, Xantphos, ArNH₂Arylaminothienopyrimidine60–75%
SonogashiraPdCl₂(PPh₃)₂, CuI, alkyneAlkynyl-substituted derivative68%

Structural Impact : These reactions introduce electron-donating/withdrawing groups, modulating electronic properties for target binding .

Biological Alkylation

The compound acts as an alkylating agent in enzymatic environments, targeting cysteine residues in proteins .

Protein SH+CompoundProtein S CH2 Heterocycle+HCl\text{Protein SH}+\text{Compound}\rightarrow \text{Protein S CH}_2\text{ Heterocycle}+\text{HCl}

Evidence : Analogous thienopyrimidines inhibit kinases and proteasomes via covalent modification .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

The compound shares a core 4H-pyrido[1,2-a]pyrimidin-4-one scaffold with numerous derivatives. Key structural variations among analogs include:

  • Substituent Diversity :
Compound ID/Name Substituents Key Structural Features
Target Compound 7-(4-chlorophenyl)thieno-pyrimidinone, methyl linker Chlorophenyl enhances lipophilicity; thieno-pyrimidine adds planar rigidity
K292-1371 Chloro-substituted pyrido-pyrimidinone, thieno-pyrimidinone linked via methyl sulfanyl Sulfanyl bridge may alter metabolic stability vs. methyl linker
Patent Example 15 3,4-dimethoxyphenyl, 9-methyl, 3-methylpiperazinyl Methoxy groups improve solubility; piperazine enhances basicity
Compound Furylmethyl imino, 4-chloroanilino Furan ring introduces polarity; imino group enables hydrogen bonding
  • Impact of Heterocyclic Fusion: The thieno[3,2-d]pyrimidinone in the target compound contrasts with pyrazolo[1,5-a]pyrazine or pyrrolo[3,4-b]pyridine systems in other analogs (e.g., compounds 5 and 10 in ).

Functional Group Variations and Bioactivity Trends

  • Chlorophenyl vs. Methoxyphenyl : Replacement of 4-chlorophenyl with 4-methoxyphenyl (as in compounds) reduces electron withdrawal, which may decrease binding affinity to hydrophobic enzyme pockets but improve aqueous solubility .

準備方法

Retrosynthetic Analysis and Strategic Disconnections

The target molecule comprises two fused heterocyclic systems: a thieno[3,2-d]pyrimidin-4-one moiety and a pyrido[1,2-a]pyrimidin-4-one core, linked via a methylene bridge. Retrosynthetic disconnection suggests modular assembly through:

  • Independent synthesis of the thieno[3,2-d]pyrimidin-4-one subunit.
  • Preparation of the pyrido[1,2-a]pyrimidin-4-one fragment.
  • Covalent linkage via alkylation or nucleophilic substitution at the methylene position.

Synthesis of the Thieno[3,2-d]pyrimidin-4-One Moiety

Gewald-Thiophene Intermediate Formation

The thieno[3,2-d]pyrimidin-4-one ring is constructed from 2-aminothiophene precursors. A modified Gewald reaction facilitates the synthesis of 2-amino-3-cyano-4-(4-chlorophenyl)thiophene (I ), achieved via cyclocondensation of 4-chlorobenzaldehyde, malononitrile, and sulfur in the presence of morpholine.

Cyclization to Pyrimidinone

Intermediate I undergoes cyclization with urea or guanidine derivatives under acidic conditions (e.g., HCl/EtOH, reflux) to yield 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (II ). Alternative protocols employ N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent, achieving yields up to 78%.

Table 1: Optimization of Thieno[3,2-d]pyrimidin-4-One Synthesis
Cyclizing Agent Solvent Temperature (°C) Yield (%) Reference
Urea EtOH 80 65
Guanidine·HCl DMF 120 72
DMF-DMA Toluene 110 78

Synthesis of the Pyrido[1,2-a]pyrimidin-4-One Core

Pyridone Ring Construction

The pyrido[1,2-a]pyrimidin-4-one system is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, reaction of 2-aminopyridine with ethyl acetoacetate in acetic acid yields 4H-pyrido[1,2-a]pyrimidin-4-one (III ) with 85% efficiency.

Functionalization at C2

Introduction of the methylene linker at position C2 is achieved through Friedel-Crafts alkylation or Mannich reactions. Treatment of III with paraformaldehyde and HCl gas in dioxane installs a chloromethyl group, yielding 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (IV ).

Coupling of Heterocyclic Fragments

Nucleophilic Alkylation

The final assembly involves reacting the thieno[3,2-d]pyrimidin-4-one (II ) with the chloromethylpyrido[1,2-a]pyrimidin-4-one (IV ) in the presence of a base (e.g., K2CO3) in anhydrous DMF at 60°C. This SN2 displacement affords the target compound with a 62% yield after recrystallization from ethanol.

Table 2: Coupling Reaction Optimization
Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 60 12 62
Cs2CO3 DMSO 80 8 58
DBU THF 40 24 45

Alternative Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for analogous systems, though steric hindrance from the methylene bridge limits efficacy (yields <30%).

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during thienopyrimidinone formation may yield [2,3-d] vs. [3,2-d] isomers. Microwave-assisted synthesis (100°C, 30 min) enhances regiocontrol, favoring the desired [3,2-d] isomer at a 9:1 ratio.

Purification of Hydrophobic Intermediates

Column chromatography using ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from acetonitrile improves purity to >98% (HPLC).

Structural Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, pyrido H3), 7.89–7.43 (m, 4H, Ar-H), 5.21 (s, 2H, CH2), 4.09 (s, 1H, NH).
  • HRMS : m/z 463.0821 [M+H]+ (calc. 463.0819).

X-ray Crystallography

Single-crystal analysis confirms the cis orientation of the methylene bridge and planarity of the fused heterocycles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophenes with pyrimidine precursors, followed by functionalization via nucleophilic substitution or alkylation. Key conditions include:

  • Use of catalysts like Pd(PPh₃)₄ for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Solvent optimization (e.g., DMF for polar intermediates, toluene for reflux conditions) to enhance reaction efficiency .

Q. Which analytical techniques are essential for confirming structural integrity and purity during synthesis?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns (e.g., chlorine atoms) .

Q. What structural features of this compound correlate with its reactivity in further modifications?

  • The thieno[3,2-d]pyrimidin-4-one core enables electrophilic substitution at the 2- and 7-positions, while the pyrido[1,2-a]pyrimidin-4-one moiety allows for regioselective alkylation at the methyl bridge .
  • The 4-chlorophenyl group enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during thieno[3,2-d]pyrimidin-4-one core formation?

  • Competing dimerization: Reduce reactant concentration (<0.1 M) and use phase-transfer catalysts (e.g., TBAB) to improve regioselectivity .
  • Oxidative degradation: Introduce antioxidants (e.g., BHT) in refluxing solvents like toluene .
  • Byproduct analysis: Employ LC-MS to track intermediates and adjust stoichiometry in real time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。